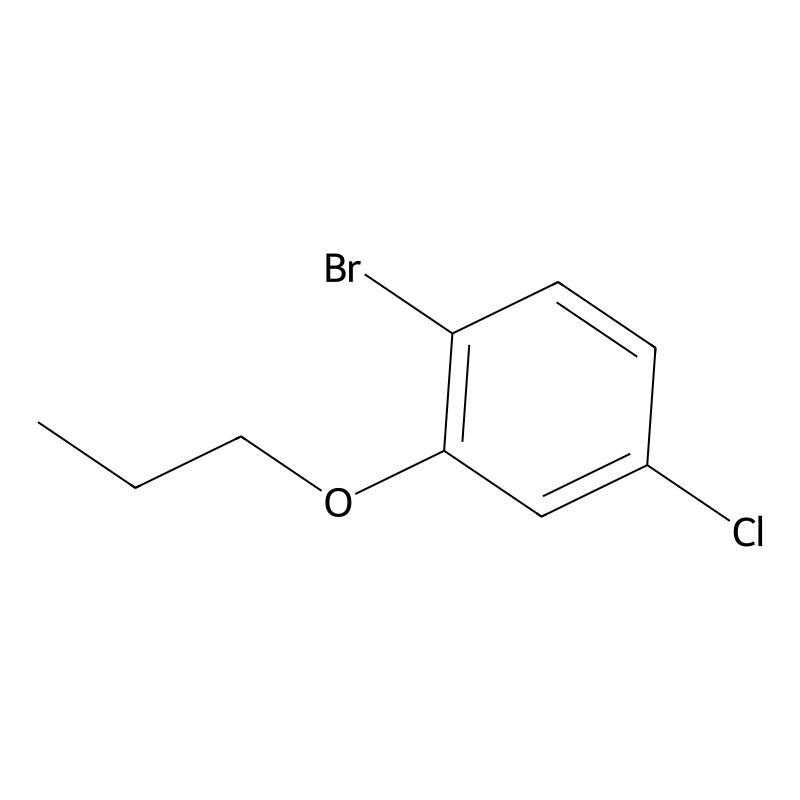

1-Bromo-4-chloro-2-propoxybenzene

Content Navigation

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

1-Bromo-4-chloro-2-propoxybenzene is an organic compound characterized by the presence of a bromine atom, a chlorine atom, and a propoxy group attached to a benzene ring. Its molecular formula is and it has a molecular weight of approximately 251.55 g/mol. The compound features a substituted aromatic ring, making it a member of the halogenated aromatic compounds, which are notable for their diverse chemical properties and potential applications in various fields.

- Nucleophilic Substitution: The halogen atoms (bromine and chlorine) can be replaced by nucleophiles such as hydroxide ions or amines. This reaction is facilitated under basic conditions.

- Electrophilic Aromatic Substitution: The compound can undergo further halogenation or alkylation reactions, where electrophiles attack the aromatic ring.

- Reduction Reactions: The halogen substituents can be reduced to form corresponding hydrocarbons or alcohols using reducing agents like lithium aluminum hydride.

These reactions allow for the transformation of 1-bromo-4-chloro-2-propoxybenzene into various derivatives that may possess different biological or chemical properties.

1-Bromo-4-chloro-2-propoxybenzene can be synthesized through several methods:

- Halogenation of Phenol Derivatives: Starting from phenol derivatives, bromination and chlorination can be performed using bromine and chlorine reagents in the presence of catalysts (e.g., iron) to introduce the halogens onto the benzene ring.

- Etherification: The propoxy group can be introduced via an etherification reaction where a phenolic compound reacts with an alkyl halide (such as propyl bromide) in the presence of a base like potassium carbonate.

- Multi-step Synthesis: A more complex synthetic route may involve multiple steps where intermediates are formed and subsequently transformed into the final product through various

1-Bromo-4-chloro-2-propoxybenzene has potential applications in several areas:

- Chemical Intermediates: It serves as an intermediate in organic synthesis for producing more complex molecules.

- Pharmaceuticals: Due to its structural features, it may be useful in drug development as a building block for pharmaceuticals targeting specific biological pathways.

- Material Science: The compound may find applications in developing specialty chemicals and materials with desired physical properties.

Several compounds share structural similarities with 1-bromo-4-chloro-2-propoxybenzene. Here are some notable examples:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 1-Bromo-2-chlorobenzene | Contains bromine and chlorine on adjacent carbons | More reactive due to proximity of halogens |

| 4-Bromo-2-chlorophenol | Contains hydroxyl group instead of propoxy | Exhibits different solubility and reactivity |

| 1-Chloro-4-methoxybenzene | Contains methoxy group instead of propoxy | Potentially different biological activity |

| 4-Chloroaniline | Amino group instead of propoxy | Known for its use in dye production |

Uniqueness: 1-Bromo-4-chloro-2-propoxybenzene is unique due to its specific combination of halogens and the propoxy substituent, which may impart distinct chemical reactivity and biological properties compared to other similar compounds. Its structure allows for versatile synthetic modifications that can lead to novel derivatives with potential applications in various fields.